N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isochroman-3-carboxamide
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Overview
Description
“N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isochroman-3-carboxamide” is a synthetic organic compound that belongs to the class of isochroman derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including the isochroman core and the cyanopyrazinyl moiety, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isochroman-3-carboxamide” typically involves multiple steps, including the formation of the isochroman core, the introduction of the cyanopyrazinyl group, and the coupling of these fragments. Common synthetic routes may include:
Formation of Isochroman Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Cyanopyrazinyl Group: This step may involve nucleophilic substitution or other suitable reactions to attach the cyanopyrazinyl moiety to the cyclohexyl ring.
Coupling Reactions: The final step involves coupling the isochroman core with the cyanopyrazinyl-substituted cyclohexyl group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
“N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isochroman-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating diseases.
Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of “N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isochroman-3-carboxamide” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isochroman-3-carboxamide” include other isochroman derivatives and cyanopyrazinyl-substituted molecules. Examples include:
Isochroman Derivatives: Compounds with similar isochroman cores but different substituents.
Cyanopyrazinyl-Substituted Molecules: Compounds with the cyanopyrazinyl group attached to different scaffolds.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3,4-dihydro-1H-isochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c22-12-18-21(24-10-9-23-18)28-17-7-5-16(6-8-17)25-20(26)19-11-14-3-1-2-4-15(14)13-27-19/h1-4,9-10,16-17,19H,5-8,11,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKXQFYZQKZHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2CC3=CC=CC=C3CO2)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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